molecular formula C20H22BrN3O3 B15014734 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide

Cat. No.: B15014734
M. Wt: 432.3 g/mol
InChI Key: OVFWEXQGWYHMMS-HZHRSRAPSA-N
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Description

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include brominated phenols, acylating agents, and amines. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated compounds can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPHENYL)BUTANAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22BrN3O3

Molecular Weight

432.3 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methylphenyl)butanamide

InChI

InChI=1S/C20H22BrN3O3/c1-13-6-4-5-7-18(13)22-19(25)11-15(3)23-24-20(26)12-27-16-8-9-17(21)14(2)10-16/h4-10H,11-12H2,1-3H3,(H,22,25)(H,24,26)/b23-15+

InChI Key

OVFWEXQGWYHMMS-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)COC2=CC(=C(C=C2)Br)C)/C

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=NNC(=O)COC2=CC(=C(C=C2)Br)C)C

Origin of Product

United States

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